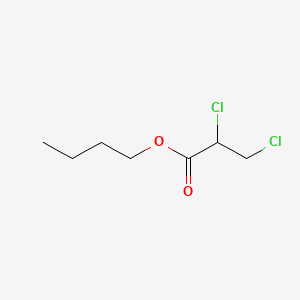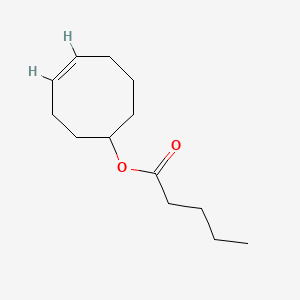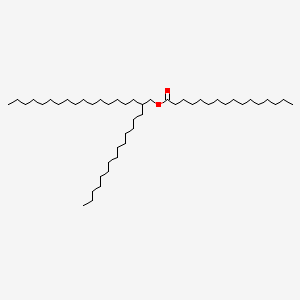
1-Methylethyl neodecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methylethyl neodecanoate is an organic compound with the molecular formula C13H26O2. It is an ester formed from neodecanoic acid and isopropanol. This compound is known for its unique chemical properties, which make it useful in various industrial applications, particularly in the production of eco-friendly coatings and as a heat stabilizer in polyvinyl chloride (PVC) materials .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methylethyl neodecanoate is typically synthesized through esterification, where neodecanoic acid reacts with isopropanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product. The reaction can be represented as follows:
Neodecanoic acid+Isopropanol→1-Methylethyl neodecanoate+Water
Industrial Production Methods: In industrial settings, the production of this compound involves optimizing reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of continuous reactors and efficient separation techniques, such as distillation, ensures high efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Methylethyl neodecanoate primarily undergoes esterification and hydrolysis reactions. It can also participate in transesterification reactions, where the ester group is exchanged with another alcohol.
Common Reagents and Conditions:
Esterification: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used.
Hydrolysis: Basic conditions using sodium hydroxide or acidic conditions using hydrochloric acid can hydrolyze the ester to yield neodecanoic acid and isopropanol.
Transesterification: Catalysts like sodium methoxide or potassium hydroxide are used to facilitate the exchange of the ester group.
Major Products Formed:
Hydrolysis: Neodecanoic acid and isopropanol.
Transesterification: New esters depending on the alcohol used in the reaction.
Scientific Research Applications
1-Methylethyl neodecanoate has several applications in scientific research and industry:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a solvent in various chemical reactions.
Biology: Its derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ester linkage, which can be hydrolyzed under physiological conditions.
Industry: It is widely used in the production of eco-friendly coatings, heat stabilizers for PVC, and as a reactive diluent in radiation-curable systems
Mechanism of Action
The mechanism of action of 1-methylethyl neodecanoate primarily involves its ester functional group. In biological systems, esterases can hydrolyze the ester bond, releasing neodecanoic acid and isopropanol. The released neodecanoic acid can interact with various molecular targets, influencing cellular processes. In industrial applications, its reactivity with nucleophilic groups such as hydroxyl and carboxyl groups allows it to modify polymers and improve their properties .
Comparison with Similar Compounds
Neodecanoic acid: The parent acid of 1-methylethyl neodecanoate, used in similar applications.
Isopropyl neodecanoate: Another ester of neodecanoic acid with similar properties.
Glycidyl neodecanoate: Used in high-performance coatings and as a reactive diluent.
Uniqueness: this compound stands out due to its balanced hydrophobicity and reactivity, making it suitable for a wide range of applications. Its branched structure provides unique properties such as low viscosity and high boiling point, which are advantageous in industrial formulations .
Properties
CAS No. |
93893-13-1 |
|---|---|
Molecular Formula |
C13H26O2 |
Molecular Weight |
214.34 g/mol |
IUPAC Name |
propan-2-yl 7,7-dimethyloctanoate |
InChI |
InChI=1S/C13H26O2/c1-11(2)15-12(14)9-7-6-8-10-13(3,4)5/h11H,6-10H2,1-5H3 |
InChI Key |
HFKWWOOHGJLHAP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)CCCCCC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(4R,7S,12R,17S,31R)-28-[(1R,4R,7S,12R,17S,20R,31R)-12,31-dihydroxy-20-[(1S)-1-hydroxyethyl]-17-(2-methylpropyl)-2,5,8,15,18,21-hexaoxo-4,7-di(propan-2-yl)-6-oxa-3,9,10,16,19,22,24-heptazapentacyclo[20.10.0.09,14.023,31.025,30]dotriaconta-25(30),26,28-trien-28-yl]-12,31-dihydroxy-20-[(1S)-1-hydroxyethyl]-17-(2-methylpropyl)-4,7-di(propan-2-yl)-6-oxa-3,9,10,16,19,22,24-heptazapentacyclo[20.10.0.09,14.023,31.025,30]dotriaconta-25(30),26,28-triene-2,5,8,15,18,21-hexone](/img/structure/B15175065.png)
![2-[4-(Hexylamino)[1,1'-biphenyl]-2-yl]-6-methyl-4H-1-benzopyran-4-one](/img/structure/B15175069.png)

![6-Hydroxy-5,12-dihydroquinolino[2,3-b]acridine-7,14-dione](/img/structure/B15175096.png)




